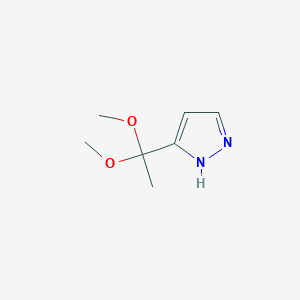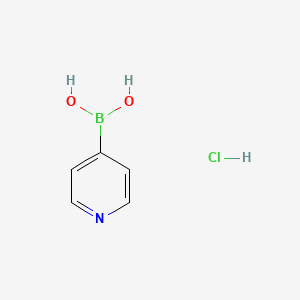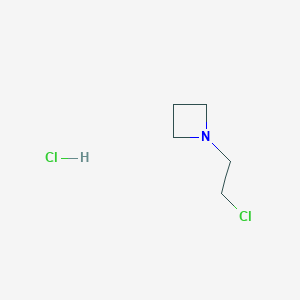![molecular formula C13H18BrNO3 B1387017 2-ブロモ-N-[2-(3,4-ジメトキシフェニル)エチル]プロパンアミド CAS No. 1160995-38-9](/img/structure/B1387017.png)
2-ブロモ-N-[2-(3,4-ジメトキシフェニル)エチル]プロパンアミド
概要
説明
2-Bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a chemical compound with the CAS Number: 1160995-38-9 . It has a molecular weight of 316.19 and its IUPAC name is 2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H18BrNO3/c1-9(14)13(16)15-7-6-10-4-5-11(17-2)12(8-10)18-3/h4-5,8-9H,6-7H2,1-3H3,(H,15,16) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound has a molecular weight of 288.14 g/mol . The computed properties include a XLogP3 of 0.5, Hydrogen Bond Donor Count of 3, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 4, Exact Mass of 287.01571 g/mol, Monoisotopic Mass of 287.01571 g/mol, Topological Polar Surface Area of 69.6 Ų, Heavy Atom Count of 16, and a Formal Charge of 0 .科学的研究の応用
神経保護剤の研究
この化合物は、その神経保護効果の可能性について研究されてきました。アセチルコリンエステラーゼ(AChE)という酵素を阻害する可能性があります。この酵素は脊椎動物と無脊椎動物のコリン作動性神経系において重要な役割を果たしています。 AChEの活性を調節することで、神経変性疾患の治療や神経毒性物質に対する保護剤として使用できる可能性があります .
抗酸化活性
研究によると、この化合物の誘導体は抗酸化特性を示す可能性があります。 これは、酸化ストレスがさまざまな疾患と関連しており、抗酸化物質がフリーラジカルを中和し、酸化ストレスによる損傷を予防または軽減する可能性があるため重要です .
抗炎症用途
この化合物の抗炎症特性は、炎症が重要な要素となる、幅広い疾患や状態において注目されています。 炎症を軽減することで、慢性炎症性疾患の治療に貢献する可能性があります .
抗うつ剤の可能性
類似の構造を持つ化合物は、抗うつ作用を示しています。 構造的類似性を考えると、「2-ブロモ-N-[2-(3,4-ジメトキシフェニル)エチル]プロパンアミド」は、新しい抗うつ薬の開発の候補となる可能性があります .
抗けいれん特性
この化合物の抗けいれんの可能性は、別の興味深い分野です。 神経経路を調節することで、てんかんやその他の発作関連障害の治療薬の開発に役立つ可能性があります .
抗腫瘍活性
この化合物の潜在的な抗腫瘍活性は、現在調査されています。 腫瘍の増殖と増殖に関与するさまざまな経路に作用し、がん治療研究の候補となる可能性があります .
作用機序
The exact mechanism of action of 2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is not yet fully understood. However, it is believed that 2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is able to interact with proteins and enzymes in the body, which can lead to the inhibition of certain biochemical pathways. Furthermore, 2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide has been found to interact with certain receptors in the body, which can lead to the modulation of various physiological processes.
Biochemical and Physiological Effects
2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide has been found to have a variety of biochemical and physiological effects. In particular, 2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been found to modulate the activity of various enzymes, as well as to interact with certain receptors in the body. Furthermore, 2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide has been found to have anti-oxidant and anti-apoptotic effects.
実験室実験の利点と制限
2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide has several advantages for use in laboratory experiments. First, it is relatively inexpensive and easy to synthesize. Second, it is a versatile reagent, which can be used to synthesize a variety of other compounds. Third, it has a variety of biological activities, which makes it useful for studying the effects of certain compounds on the body. However, there are also some limitations to using 2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide in laboratory experiments. First, it is a relatively small molecule, which can make it difficult to study its exact mechanism of action. Second, it is not very stable, which can make it difficult to store for long periods of time. Third, it is not very soluble in water, which can make it difficult to use in aqueous solutions.
将来の方向性
There are a variety of potential future directions for research on 2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide. First, further research is needed to better understand its exact mechanism of action. Second, further research is needed to develop more efficient and cost-effective methods for synthesizing 2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide. Third, further research is needed to explore the potential therapeutic applications of 2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide, such as its use as an anti-inflammatory, anti-cancer, and anti-bacterial agent. Fourth, further research is needed to explore the potential toxicological effects of 2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide. Fifth, further research is needed to explore the potential of 2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide as a building block in the synthesis of other compounds. Finally, further research is needed to explore the potential of 2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide as a reagent for the synthesis of various other compounds.
Safety and Hazards
特性
IUPAC Name |
2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-9(14)13(16)15-7-6-10-4-5-11(17-2)12(8-10)18-3/h4-5,8-9H,6-7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLZCZFWIBFYNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC(=C(C=C1)OC)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1386937.png)
![1-[2-Methyl-4-(methylsulphonyl)phenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1386939.png)


![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-pyrrolidine-2-carboxylic acid](/img/structure/B1386945.png)
![Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate](/img/structure/B1386946.png)



![Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate](/img/structure/B1386951.png)


![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-2-carboxylic acid](/img/structure/B1386955.png)

